Product packaging for Aluminium dihydrogen phosphate(Cat. No.:CAS No. 13530-50-2)

Aluminium dihydrogen phosphate

Cat. No.: B076745
CAS No.: 13530-50-2
M. Wt: 124.977 g/mol
InChI Key: VGCXJFJOOIQMHR-UHFFFAOYSA-N
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Description

Aluminium dihydrogen phosphate is an important inorganic salt and a versatile precursor in advanced materials research, valued for its unique acidic and catalytic properties derived from the combination of aluminium cations and dihydrogen phosphate anions. Its primary research applications include serving as a key binder and coating agent in the fabrication of refractory ceramics and composites, where it enhances thermal stability and structural integrity at high temperatures. In the field of catalysis, it is investigated as a solid acid catalyst or catalyst support for various organic transformations, including dehydration and condensation reactions, offering potential advantages in selectivity and reusability. Furthermore, its utility extends to corrosion-resistant coatings for metals and as a component in specialty cements and dental ceramics. The compound's mechanism of action often involves its thermal decomposition, which can lead to the formation of aluminium phosphates and polyphosphates, ultimately contributing to the formation of strong, adherent, and thermally stable matrices. Researchers also explore its role in the synthesis of layered materials and as a flame retardant additive. This product is provided as a high-purity solid to ensure consistent and reproducible experimental results in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH3O4P B076745 Aluminium dihydrogen phosphate CAS No. 13530-50-2

Properties

CAS No.

13530-50-2

Molecular Formula

AlH3O4P

Molecular Weight

124.977 g/mol

IUPAC Name

aluminum;dihydrogen phosphate

InChI

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

VGCXJFJOOIQMHR-UHFFFAOYSA-N

SMILES

OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].[Al+3]

Canonical SMILES

OP(=O)(O)O.[Al]

Other CAS No.

13530-50-2

physical_description

DryPowder;  Liquid;  WetSolid

Pictograms

Corrosive

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Aluminium Dihydrogen Phosphate

Liquid Phase Synthesis Approaches

Liquid phase synthesis routes are commonly employed for producing both aqueous solutions and solid powders of aluminium dihydrogen phosphate (B84403). These methods involve reactions occurring within a solvent, typically water, allowing for excellent control over stoichiometry and reaction conditions.

Neutralization reactions represent a direct and widely used method for synthesizing aluminium dihydrogen phosphate. This approach is based on the classic acid-base reaction between an aluminum source and phosphoric acid.

One common pathway involves the reaction of aluminum hydroxide (B78521) (Al(OH)₃) with phosphoric acid (H₃PO₄). In this process, aluminum hydroxide is gradually added to a heated aqueous solution of phosphoric acid. The reaction is typically maintained at temperatures above 100°C to ensure completion. The stoichiometry of the reactants is critical, with a molar ratio of approximately 3 moles of phosphoric acid to 1 mole of aluminum hydroxide being required to form the desired Al(H₂PO₄)₃ product. google.com The resulting product can be a viscous liquid or, with further processing such as spray drying, a solid white powder.

Another variation of the neutralization route uses aluminum nitrate (B79036) (Al(NO₃)₃) as the aluminum precursor. In one documented method, aluminum nitrate and urea (B33335) are added to a phosphoric acid solution. google.com The mixture is then heated to between 85°C and 98°C and stirred for several hours to facilitate the reaction, yielding crystalline aluminum dihydrogen phosphate powder with a high output rate. google.com

Table 1: Comparison of Neutralization Synthesis Parameters
ParameterAluminum Hydroxide RouteAluminum Nitrate Route
Aluminum PrecursorAluminum Hydroxide (Al(OH)₃) google.comAluminum Nitrate (Al(NO₃)₃) google.com
Phosphorus PrecursorPhosphoric Acid (H₃PO₄) google.comPhosphoric Acid (H₃PO₄) google.com
P/Al Molar Ratio~3:1 google.com3:1 google.com
Reaction Temperature75°C - 200°C google.comgoogle.com85°C - 98°C google.com
Reaction Time0.5 - 3 hours google.com5 - 8 hours google.com
Typical Product FormLiquid solution or dry powder google.comCrystalline powder google.com

Controlled reactive crystallization is a sophisticated technique used to produce crystalline aluminum phosphates with specific characteristics. This method involves carefully managing the conditions of precipitation from a supersaturated solution to influence the size, shape, and crystallinity of the product particles.

The synthesis of hydrated aluminum phosphate (AlPO₄·1.5H₂O) via this method offers insights into the process. The technique involves inducing crystallization by adjusting the pH of a solution containing aluminum and phosphate ions to a predetermined level of supersaturation. researchgate.net The process is typically conducted at elevated temperatures, such as 95°C, with a defined molar ratio of aluminum to phosphorus. researchgate.net By defining the metastable zone of the aluminum phosphate, precipitation can be meticulously controlled. researchgate.net Furthermore, the use of seeded crystallization, where pre-existing crystals are introduced into the solution, can be employed to grow larger aggregates of crystallites. researchgate.net This approach allows for the production of highly crystalline materials with uniform particle size distribution. whiterose.ac.uk

The sol-gel process is a versatile low-temperature method for producing high-purity and homogeneous inorganic materials, including aluminum phosphates. scispace.com This pathway involves the transformation of a system of colloidal particles (sol) into a continuous solid network (gel).

In the context of aluminum phosphate synthesis, various precursors can be used. One route involves reacting an aluminum alkoxide, such as aluminum ethoxide, with phosphoric acid or an organic phosphate like ethyl phosphate. researchgate.net Another common approach uses aluminum chloride (AlCl₃) and phosphoric acid in the presence of a gelating agent like ethylene (B1197577) oxide. scispace.comresearchgate.net The gelating agent facilitates the formation of the extended three-dimensional network of the gel. scispace.com The resulting gel is then subjected to a heat treatment (calcination) to remove residual organic components and water, leading to the crystallization of the final aluminum phosphate product. researchgate.net The sol-gel method is particularly advantageous for creating nano- or micro-structured materials. google.com

Table 2: Examples of Sol-Gel Precursor Systems for Aluminum Phosphate
Aluminum PrecursorPhosphorus PrecursorGelating Agent/SolventReference
Aluminum Ethoxide (Al(OEt)₃)Phosphoric Acid (H₃PO₄)- researchgate.net
Aluminum Ethoxide (Al(OEt)₃)Ethyl Phosphate ((Et)₃PO₄)- scispace.com
Aluminum Chloride (AlCl₃)Phosphoric Acid (H₃PO₄)Ethylene Oxide scispace.comresearchgate.net
Aluminum Hydroxide (in colloid)Phosphoric Acid (in colloid)Template-assisted google.com

Solid-State and Powder-Based Preparation Methodologies

Solid-state and powder-based methods are primarily used for producing aluminum dihydrogen phosphate in powder form or for incorporating it into composite materials. These techniques often involve reactions at elevated temperatures with solid or highly concentrated liquid reactants.

In the field of materials science, particularly for high-temperature applications, aluminum dihydrogen phosphate serves as an effective bonding agent in the fabrication of composite materials via powder metallurgy routes. researchgate.net Powder metallurgy involves the processing of powders to produce bulk materials and components. researchgate.netnih.gov In this context, aluminum dihydrogen phosphate is not typically synthesized in situ but is added as a binder to a mixture of other powdered raw materials, such as oxides, carbides, and nitrides.

For example, it is used as a bonding agent in the preparation of unfired Al₂O₃-β-Sialon/Ti(C, N)/SiC-C refractories. researchgate.net A mixture of raw material powders (e.g., tabular corundum, silicon carbide, metallic silicon) is combined with the aluminum dihydrogen phosphate binder. researchgate.net This mixture is then pressed and cured. The phosphate binder forms a strong chemical bond between the particles upon curing at room temperature or slightly elevated temperatures (e.g., 110°C), imparting significant bending and compression strength to the final composite material without the need for high-temperature firing. researchgate.net

Influence of Synthetic Parameters on Compound Characteristics and Purity

The characteristics and purity of the final aluminum dihydrogen phosphate product are highly dependent on the precise control of various synthetic parameters during its preparation.

Temperature: Temperature is a critical factor influencing both the reaction kinetics and the final product's properties. nanotrun.com In neutralization synthesis, temperatures between 75°C and 200°C are used to drive the reaction to completion. google.comgoogle.com However, excessively high curing temperatures can lead to the formation of an amorphous aluminum phosphate glass, which reduces the crystallinity of the solid product. nanotrun.com The curing temperature also plays a crucial role in the development of strength in phosphate-bonded composites. rsc.org

pH: The pH of the reaction medium significantly affects the synthesis, particularly in aqueous routes. In reactive crystallization, pH adjustment is the primary mechanism for inducing and controlling the precipitation of the product. researchgate.net The pH value must be carefully selected, as an inappropriate pH can alter the concentration of available phosphate ions, leading to lower crystallinity and reduced properties of the final solid. nanotrun.com

Reactant Ratio: The molar ratio of phosphorus to aluminum (P/Al) is a fundamental parameter that dictates the stoichiometry of the final product. To synthesize Al(H₂PO₄)₃, a P/Al ratio of 3:1 is required. google.comgoogle.com Deviations from this ratio can lead to the formation of different aluminum phosphate species or leave unreacted precursors, thereby affecting the purity and performance of the product. ubc.ca

Concentration and Reaction Time: The concentration of reactants and the duration of the reaction are also important variables. For instance, in a method using aluminum nitrate, the reaction is carried out over 5 to 8 hours to ensure the formation of a crystalline product. google.com In other methods, reaction times can be shorter, on the order of 0.5 to 3 hours, depending on the temperature and reactivity of the precursors. google.com

Effect of Molar Ratios (e.g., P/Al) on Reaction Products and Properties

The molar ratio of phosphorus to aluminum (P/Al) is a critical parameter in the synthesis of aluminum dihydrogen phosphate and its subsequent thermal transformation products. It significantly influences the phase composition, structure, and properties of the final material. The synthesis of binders with a P/Al molar ratio of 3.0 has been shown to produce monophasic aluminum dihydrogen phosphate. cyberleninka.ru

Variations in this ratio lead to different chemical structures and thermal behaviors. For instance, a P/Al ratio of 3 is commonly used as it corresponds to the stoichiometry of cubic aluminum metaphosphate (Al(PO₃)₃), a desirable stable end product upon heating. nih.gov When the P/Al ratio is below 3, the resulting binders are often composed of a mixture of Al(PO₃)₃ and various aluminum orthophosphates (AlPO₄). nih.gov Conversely, if the P/Al ratio exceeds 3, residual phosphoric acids can remain in the product after heat treatment, which can be detrimental in certain applications, such as causing corrosion in furnaces. cyberleninka.ru

Research has shown that an excess of phosphorus (P/Al > 3) can lower the formation temperature of the stable cubic aluminum metaphosphate. nih.gov For example, Al(PO₃)₃ was observed to form at temperatures as low as 350°C when the P/Al ratio was 3.5. cyberleninka.ru Furthermore, properties such as compressive strength have been observed to increase with a higher P/Al ratio, which is attributed to the enhanced formation of Al-O-P bonds during dehydration at elevated temperatures. cyberleninka.ru One patented method for preparing an intermediate, aluminum acid phosphate, specifies a P/Al molar ratio controlled within the range of (1.7-3.5):1. google.com

Table 1: Effect of P/Al Molar Ratio on Synthesis and Product Properties

P/Al Molar RatioObserved Reaction ProductsKey Properties/EffectsReference
< 3Mixture of Al(PO₃)₃ and AlPO₄ compoundsLeads to multiphase products. nih.gov
3.0Monophasic aluminum dihydrogen phosphate, thermally evolves to cubic Al(PO₃)₃Stoichiometrically favors the formation of stable aluminum metaphosphate. cyberleninka.runih.gov
> 3Aluminum dihydrogen phosphate with residual phosphoric acids after heat treatmentCan cause corrosion issues in high-temperature applications. cyberleninka.ru
3.2Leads to a high amount of stable cubic Al(PO₃)₃ at 700°C with less 'free' phosphoric acid compared to a 3.5 ratio.Offers an advantage for preparing binders at 700°C. nih.gov
3.5Formation of Al(PO₃)₃[A] occurs at lower temperatures (e.g., 350°C).An excess of P promotes the formation of stable metaphosphate at reduced temperatures. cyberleninka.ru
1.7 - 3.5Intermediate acid aluminum phosphateThis range is utilized in a specific patented synthesis process. google.com

Role of Reaction Temperature and Duration on Crystallization and Yield

For the initial reaction, temperatures are generally maintained below the boiling point of water. One method involves reacting aluminum hydroxide with an aqueous solution of phosphoric acid at a temperature of 75-100°C for a duration of 0.5 to 3 hours to form an intermediate acid aluminum phosphate. google.com Another synthesis protocol specifies heating the reactants to 85°C and maintaining that temperature for 1 hour with continuous mixing. cyberleninka.ru A different approach for preparing a crystalline powder involves heating the solution to a higher range of 85-98°C and stirring continuously for a longer period of 5 to 8 hours. google.com

Following the initial reaction, a calcination step is often employed. For instance, the intermediate acid aluminum phosphate can be calcined at 250-350°C for 1 to 4 hours to yield anhydrous aluminum dihydrogen tripolyphosphate. google.com The curing temperature, in particular, has a significant impact on the final product. While higher curing temperatures generally accelerate the curing speed and increase the degree of curing, excessively high temperatures can promote the formation of an amorphous, glassy aluminum phosphate, which may lead to reduced crystallinity and diminished material properties. nanotrun.com Conversely, reactions at room temperature are more sensitive to other parameters, and longer reaction times are often necessary to achieve mature crystallization. mdpi.com Studies on related phosphate systems have shown that at elevated temperatures, such as 60°C, the reaction can reach maturity in as little as one minute. mdpi.com

Table 2: Influence of Temperature and Duration on Aluminum Dihydrogen Phosphate Synthesis

Reaction StageTemperature Range (°C)DurationEffect on ProductReference
Initial Reaction75 - 1000.5 - 3 hoursFormation of an intermediate acid aluminum phosphate. google.com
Initial Reaction851 hourSynthesis of aluminum phosphate binders. cyberleninka.ru
Initial Reaction85 - 985 - 8 hoursPreparation of crystalline aluminum dihydrogen phosphate powder. google.com
Calcination250 - 3501 - 4 hoursDehydration and condensation to form anhydrous aluminum dihydrogen tripolyphosphate. google.com
CuringElevated (unspecified)VariedHigher temperatures increase curing speed but risk forming amorphous products if too high. nanotrun.com

Impact of Chemical Additives and Modifiers on Synthesis Efficiency and Product Morphology

The use of chemical additives and modifiers during the synthesis of aluminum dihydrogen phosphate can profoundly influence the reaction efficiency, yield, and the morphology of the final product. These substances can act as templates, catalysts, or crystallization aids, tailoring the properties of the resulting material.

One approach to controlling the product morphology at the nanoscale involves the use of a template. For example, primary ammonium (B1175870) phosphate has been used as a template in the synthesis of aluminum phosphate nanoparticles. google.com In this method, the template guides the crystallization process, leading to the formation of particles with specific shapes and sizes, such as cylindrical nanoparticles. google.com

Table 3: Role of Chemical Additives in Aluminum Dihydrogen Phosphate Synthesis

Additive/ModifierPrecursorsRole/ImpactReference
Primary ammonium phosphateAluminum hydroxide, phosphoric acid, waterActs as a template to guide the formation of cylindrical nanoparticles. google.com
Iodine (I₂) powderAluminum nitrate, phosphoric acid, urea, ammonia (B1221849) waterComponent in a high-efficiency synthesis method for crystalline powder. google.com
Hexadecyl ethyl morpholine (B109124) ethyl ammonium sulfateAluminum nitrate, phosphoric acid, urea, ammonia waterAids in the preparation of crystalline powder with excellent water solubility. google.com
UreaAluminum nitrate, phosphoric acid, ammonia waterLikely acts as a precipitating agent by slowly increasing the pH upon heating. Contributes to a high-yield synthesis. google.com
Absolute ethanolNot applicable (used in post-synthesis washing)Effectively removes impurities and adsorbed water, leading to a high-purity, easily dried powder. google.com

Advanced Structural Elucidation and Phase Transformation Studies of Aluminium Dihydrogen Phosphate

Diffraction-Based Structural Analysis

Electron Diffraction and Microscopy (e.g., TEM) for Microcrystalline Structures and Defects

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) are powerful techniques for investigating the microcrystalline structures and defects in materials like aluminum dihydrogen phosphate (B84403). TEM allows for direct imaging of the material at the nanoscale, revealing details about crystal size, shape, and the presence of any lattice imperfections. SAED, a technique performed within a TEM, provides crystallographic information by directing a focused beam of electrons onto a specific area of the sample and analyzing the resulting diffraction pattern. wikipedia.org

In the context of aluminum dihydrogen phosphate and its thermal transformation products, TEM can be utilized to observe the morphology of different phases. For instance, studies on aluminum phosphate-based materials have used TEM to reveal the hierarchical organization of aluminum phosphate nanoplates. researchgate.net When used as a sealant in alumina (B75360) coatings, analytical transmission electron microscopy has been employed to characterize the microstructure, identifying the presence of phases such as γ-Al2O3 and α-Al2O3, and observing how the aluminum phosphate sealant penetrates and fills structural defects like pores and cracks. scispace.com

SAED patterns can determine the crystal structure of individual microcrystals. A single crystal will produce a pattern of sharp, regularly spaced spots, from which lattice parameters can be calculated. Polycrystalline materials, on the other hand, generate a pattern of concentric rings, as the diffraction spots from all the randomly oriented crystallites overlap. wikipedia.org This technique is crucial for identifying the different crystalline phases that form during the thermal treatment of aluminum dihydrogen phosphate, such as aluminum metaphosphate (Al(PO₃)₃) and aluminum orthophosphate (AlPO₄). scispace.com Furthermore, defects within the crystal lattice, such as dislocations, stacking faults, or grain boundaries, disrupt the regular atomic arrangement and can be visualized and characterized using TEM imaging and their effects on diffraction patterns. researchgate.net While specific TEM studies detailing the defects in pure aluminum dihydrogen phosphate crystals are not extensively documented in the provided literature, the principles of the technique are broadly applicable for such analysis. researchgate.netdiva-portal.org

Microscopic and Morphological Investigations

Cross-sectional SEM imaging is particularly insightful. For example, in sealed alumina coatings, it has shown that the sealant can penetrate to a depth of about 300 mm, leading to reduced porosity in the upper layers of the coating. scispace.com Furthermore, SEM has been employed to study the morphology of aluminum phosphate precipitates, noting needle-like or tetrahedral structures, which can be indicative of the reaction conditions. researchgate.net The technique is also valuable in examining the fracture surfaces of materials, providing information on the bonding between particles and the mode of failure.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM that provides elemental composition data. wikipedia.org When a high-energy electron beam from the SEM interacts with the sample, it generates characteristic X-rays from the elements present. wikipedia.org The EDS detector measures the energy of these X-rays to identify the elemental makeup of the analyzed volume.

EDS is particularly useful for creating elemental maps, which show the spatial distribution of different elements across a sample's surface. researchgate.net This is invaluable for confirming the composition of different phases observed in SEM images. For example, in studies of aluminum phosphate minerals, SEM-EDS analysis has been used to identify the presence and association of elements such as Al, P, Ca, and Ba. In the context of aluminum dihydrogen phosphate-based binders or coatings, EDS can verify the distribution of aluminum and phosphorus and detect the presence of other elements from additives or substrates. scispace.com This technique can confirm the relative composition of the sealant in different regions of a coating, for instance, a P:Al molar ratio of 3, which corresponds to metaphosphates like Al(PO₃)₃. scispace.com

Thermal Evolution and Phase Transformation Pathways

The thermal treatment of aluminum dihydrogen phosphate, Al(H₂PO₄)₃, initiates a series of dehydration and condensation reactions. A dehydration reaction involves the loss of water molecules from the reacting compound. As Al(H₂PO₄)₃ is heated, it loses water, leading to the formation of more condensed phosphate structures. This process is a type of condensation reaction, where smaller molecules join to form a larger molecule with the concurrent loss of a small molecule, in this case, water.

The initial stages of heating cause the dehydration of the hydrated forms of aluminum dihydrogen phosphate. Further heating leads to condensation polymerization, where the dihydrogen phosphate units link together, forming P-O-P bonds and releasing more water. This polymerization process is fundamental to the development of the binding properties of aluminum phosphate in applications like refractory materials. The degree of cross-linking and the formation of a three-dimensional network of P–O–Al and P–O–P bonds increase with temperature. Thermogravimetric analysis (TGA) is a key technique used to study these dehydration and condensation processes by monitoring the mass loss of the sample as a function of temperature.

As aluminum dihydrogen phosphate is heated, the dehydration and condensation reactions lead to the formation of various polyphosphate and orthophosphate phases. The specific phases formed and their stability are dependent on the temperature and duration of the thermal treatment.

Upon heating, Al(H₂PO₄)₃ can sequentially transform into a family of related polyphosphate salts. These include aluminum triphosphate (AlH₂P₃O₁₀·2H₂O), and upon further heating, aluminum metaphosphate (Al(PO₃)₃). scispace.com The formation of Al(PO₃)₃ is a result of significant condensation and polymerization. scispace.com Studies have shown that Al(PO₃)₃ can exist in different allotropic forms.

At higher temperatures, aluminum metaphosphate can decompose to form the more stable aluminum orthophosphate (AlPO₄) and volatile phosphorus pentoxide (P₂O₅). The decomposition of Al(PO₃)₃ into AlPO₄ has been observed to begin at temperatures around 1000 °C. AlPO₄ itself can exist in several crystalline polymorphs, such as the berlinite (B1174126) and cristobalite forms, and it is known for its high thermal stability. The transformation pathways and the stability of these different phosphate phases are crucial for the performance of aluminum dihydrogen phosphate in high-temperature applications.

Below is a data table summarizing the thermal evolution of aluminum dihydrogen phosphate.

Temperature RangeKey ProcessesResulting Phases
Room Temperature - ~250 °CDehydration of hydrated forms, initial condensationAnhydrous Al(H₂PO₄)₃, early condensed phosphates
~250 °C - ~500 °CFurther condensation and polymerizationAluminum triphosphate (AlH₂P₃O₁₀·2H₂O), Aluminum metaphosphate (Al(PO₃)₃)
> 800 °C - 1000 °CDecomposition of metaphosphateAluminum orthophosphate (AlPO₄), Phosphorus pentoxide (P₂O₅)

Note: The exact temperatures for these transformations can vary depending on factors such as heating rate and atmospheric conditions.

High-Temperature Degradation Mechanisms and Structural Stability

The thermal degradation of aluminium dihydrogen phosphate, Al(H₂PO₄)₃, is a complex, multi-stage process involving dehydration, condensation polymerization, and a series of phase transformations that ultimately yield thermally stable crystalline structures. The structural evolution is highly dependent on temperature, atmosphere, and the initial stoichiometry of the precursor materials. osti.govresearchgate.netnih.gov

Upon initial heating, Al(H₂PO₄)₃ undergoes dehydration and condensation. This process involves the loss of water molecules and the progressive polymerization of phosphate species. nih.gov Thermogravimetric and differential thermal analysis (TG/DTA) reveals initial phase transformations occurring at temperatures as low as 100.7°C and 217.7°C. researchgate.net As the temperature increases, the material transforms into intermediate compounds such as aluminum dihydrogen pyrophosphate and various forms of aluminum metaphosphate (Al(PO₃)₃). Studies indicate the formation of an amorphous intermediate phase which subsequently crystallizes into monoclinic Al₂(P₆O₁₈). chemrxiv.org

Further heating leads to the formation of more condensed and thermally stable phosphate structures. Between 400°C and 500°C, a polymeric form, often denoted as "Al[PO₃]₃"n, is created through increased polymerization. This eventually transforms into various allotropic forms of aluminum metaphosphate. researchgate.netresearchgate.net At temperatures above 600°C, cubic aluminium metaphosphate (Al(PO₃)₃ [A]) becomes a prominent phase. researchgate.net

At significantly higher temperatures, the metaphosphate compounds undergo further decomposition. Research shows that the decomposition of Al(PO₃)₃ into the highly stable aluminum orthophosphate (AlPO₄) and gaseous phosphorus pentoxide (P₂O₅) commences at approximately 1000°C. researchgate.netbohrium.com Thermodynamic studies confirm that Al(PO₃)₃ breaks down to form AlPO₄. osti.gov The final AlPO₄ product can exist in several crystalline polymorphs, such as berlinite and cristobalite, depending on the thermal history. researchgate.netresearchgate.net For instance, aluminum metaphosphate has been observed to transform into the cristobalite form of AlPO₄ at 1219°C. researchgate.net

The structural stability and the specific degradation pathway are also influenced by the surrounding atmosphere. The thermal stability of aluminum phosphates increases with higher oxygen partial pressure, meaning decomposition occurs at lower temperatures in low-oxygen environments. osti.gov

Table 1: Thermal Transformation Pathway of this compound This table outlines the key transformations and decompositions that occur as this compound is subjected to increasing temperatures, based on various research findings.

Temperature Range (°C)Event / Phase TransformationResulting Compound(s)
100 - 220Initial dehydration and phase transformations researchgate.netMixture of hydrated phases
400 - 500Condensation and polymerization Polymeric aluminium metaphosphate (Al[PO₃]₃)n
~500 - 600Crystallization of metaphosphates researchgate.netMonoclinic Al(PO₃)₃ [B], Cubic Al(PO₃)₃ [A]
> 800Stabilization of cubic metaphosphatePredominantly Cubic Al(PO₃)₃ [A]
~875Decomposition of residual hydroxyl (P-OH) groups researchgate.netGaseous byproducts
~1000Onset of metaphosphate decomposition researchgate.netbohrium.comAluminium orthophosphate (AlPO₄), Phosphorus pentoxide (P₂O₅)
~1219Transformation to cristobalite phase researchgate.netC-AlPO₄ (cristobalite)
> 1400Breakdown of Al(PO₃)₃ in air osti.govAluminium orthophosphate (AlPO₄)

Table 2: Key Crystalline Phases in High-Temperature Degradation This table details the primary crystalline compounds involved in the thermal degradation process of this compound.

Compound NameChemical FormulaCommon Polymorph/Form
This compoundAl(H₂PO₄)₃C-type chemrxiv.org
Aluminium HexametaphosphateAl₂(P₆O₁₈)Monoclinic chemrxiv.org
Aluminium MetaphosphateAl(PO₃)₃Cubic [A-form], Monoclinic [B-form] researchgate.netresearchgate.net
Aluminium TetrametaphosphateAl₄(P₄O₁₂)₃Cubic chemrxiv.orgwikipedia.org
Aluminium OrthophosphateAlPO₄Berlinite, Tridymite, Cristobalite researchgate.netresearchgate.net

Mechanistic Investigations of Chemical Interactions and Curing Processes of Aluminium Dihydrogen Phosphate

Curing Chemistry and Polymerization Mechanisms

The curing of aluminium dihydrogen phosphate (B84403) is an intricate process involving chemical reactions that transform it from a liquid or semi-solid state into a hardened, durable inorganic polymer. This transformation is fundamental to its application as a binder and coating material in high-temperature and structural applications. nanotrun.comguidechem.com

Aluminium dihydrogen phosphate is a thermosetting material, and its hardening mechanism is characterized by condensation polymerization. jst.go.jpchemicalbook.com The curing process is initiated by heating, which causes the this compound, with the chemical formula Al(H₂PO₄)₃, to undergo a series of dehydration and condensation reactions. nanotrun.comjst.go.jp During this process, water molecules are eliminated, and phosphate units link together. Under heated conditions, this condensation reaction leads to the formation of an amorphous solid, often referred to as aluminium phosphoric acid glass (AlPO₄). nanotrun.com This polymerization creates a rigid, three-dimensional network structure that provides mechanical strength and thermal stability to the final material. mqjsll.comresearchgate.net The process is crucial in applications such as the fabrication of aluminum foams, where it acts as a binding agent between aluminum particles. jst.go.jpresearchgate.net

The phosphate ligands (H₂PO₄⁻) are central to the chemical bonding and network formation during the curing of this compound. nanotrun.com The curing mechanism is primarily achieved through the chemical reaction between these phosphate ions and aluminium ions (Al³⁺). nanotrun.com The bonds within the phosphate ion itself, between phosphorus and oxygen, are covalent. youtube.com During polymerization, these phosphate groups form a polymeric skeleton of chain-like and cyclic tetrahedrons, which creates a robust network structure. mqjsll.com

Temperature is a critical factor governing the polymerization degree and curing kinetics of this compound. nanotrun.com Generally, an increase in curing temperature accelerates the curing speed and leads to a higher degree of curing, which improves the performance of the final solid. nanotrun.com Heating facilitates the creation of new compounds in the binder and enhances adhesion performance. mqjsll.com As the temperature is raised, the strength of the material is further improved due to the formation of a more developed polymeric skeleton of aluminum phosphate and aluminum oxide. mqjsll.com

However, the relationship is not linear, and an optimal temperature range exists. Excessively high temperatures can lead to excessive condensation, resulting in the formation of an amorphous aluminium phosphate glass with lower crystallinity, which can reduce the material's properties. nanotrun.com The effect of temperature on strength development can vary depending on the specific formulation. For instance, in phosphate geopolymers activated with acid aluminum phosphate, the 28-day compressive strength was observed to decrease as the curing temperature increased from 20°C to 60°C. nih.gov

Table 1: Effect of Curing Temperature on Compressive Strength of Acid Aluminum Phosphate Activated Volcanic Ash

Curing Temperature (°C)1-Day Compressive Strength (MPa)28-Day Compressive Strength (MPa)
2016.6Decreases (relative to room temp)
4027.0Decreases (relative to room temp)
6018.5Decreases (relative to room temp)

Source: Data extracted from research on phosphate geopolymers. nih.gov

Interactions with Substrate and Filler Materials

This compound exhibits strong chemical bonding and adhesion with a variety of metallic and ceramic substrates, making it an ideal high-temperature binder. guidechem.comresearchgate.net The adhesion mechanism in phosphate-bonded refractories is a result of the chemical reaction of the phosphate binder with the material. mqjsll.com A colloidal film of phosphate initially forms on the surface of the material particles, providing adhesion. mqjsll.com Upon heating, this adhesion transitions to a stronger chemical bond. mqjsll.com

In applications involving steel substrates, phosphate coatings can provide excellent protection against corrosion. researchgate.net The adhesion is strong enough to meet industry standards, reflecting a robust bond with the steel. researchgate.net For ceramic matrices, such as corundum (aluminum oxide), this compound serves as an effective bonding agent. guidechem.com The flexural bonding strength increases significantly with heat treatment, demonstrating the development of strong ceramic cementation at higher temperatures. guidechem.commqjsll.comresearchgate.net For example, the flexural bonding strength of corundum test blocks bonded with this compound increased dramatically when the curing temperature was raised from 110°C to 1,400°C. guidechem.com It is also used as a bonding agent in unfired Al₂O₃-β-Sialon/Ti(C, N)/SiC-C refractories, where it contributes to high bending and compression strength. researchgate.net

Table 2: Flexural Bonding Strength of this compound with Corundum Substrate

Curing/Heating ConditionsFlexural Bonding Strength (MPa)
Dried at 110°C for 12 hours2.12
Heated to 1,400°C for 2 hours8.3

Source: Data from bonding tests on corundum powder test blocks. guidechem.com

In composite materials, this compound plays a critical role at the interface between the matrix and filler materials. In aluminum foams produced via powder metallurgy, it acts as a sintering additive and a binding agent between the aluminum particles. jst.go.jpresearchgate.net It is located between the grains of aluminum, providing strength to the green compact and preventing the collapse of the powder metal structure. jst.go.jp

When used in phosphoric acid-based geopolymers, the addition of Al³⁺ sources can improve mechanical performance. researchgate.net As the Al/Si molar ratio increases, crystalline compounds with higher aluminum content, such as AlPO₄, are generated. researchgate.net These compounds can encapsulate the geopolymer gels, restricting their dissolution in water and thereby improving the material's water resistance. researchgate.net The interactions at the interface are thus crucial for the durability and performance of the final composite material.

Degradation Pathways in Specific Environmental Conditions

Mechanisms of Thermal Decomposition and Gaseous Product Evolution

The thermal degradation of aluminum dihydrogen phosphate, Al(H₂PO₄)₃, is a multi-stage process involving a series of condensation and decomposition reactions that result in the formation of various aluminum phosphates and the evolution of gaseous products. The specific pathway and the temperatures at which transformations occur are influenced by factors such as the heating rate and the surrounding atmosphere.

Upon heating, the initial decomposition involves a condensation polymerization process. Phase transformations for aluminum dihydrogen phosphate have been observed to begin at temperatures as low as 100.7°C and 217.7°C. Between approximately 150°C and 350°C, hydrated aluminophosphate compounds like Al(H₂PO₄)₃·xH₂O and aluminum triphosphate (AlH₂P₃O₁₀·xH₂O) are formed. This initial stage is primarily characterized by the endothermic release of water vapor (H₂O) as the dihydrogen phosphate groups condense.

As the temperature increases, these intermediate compounds further condensate to form more stable polymeric structures. In the temperature range of 300°C to 500°C, the material transforms into anhydrous aluminum metaphosphate, Al(PO₃)₃. This transformation involves the continued elimination of water molecules.

At significantly higher temperatures, the aluminum metaphosphate itself begins to decompose. Studies have shown that the decomposition of Al(PO₃)₃ into aluminum orthophosphate (AlPO₄) and gaseous phosphorus pentoxide (P₂O₅) commences at approximately 1000°C in an air atmosphere. The stability of these phosphate compounds is also dependent on the oxygen partial pressure of the environment. In low-oxygen conditions (e.g., 10⁻¹⁰ atm O₂), the thermal breakdown of aluminum metaphosphate to aluminum orthophosphate can occur at a lower temperature of around 830°C, with gaseous by-products including not only phosphorus oxides but also oxygen (O₂). Further heating under these low-oxygen conditions leads to the decomposition of aluminum orthophosphate into aluminum oxide (Al₂O₃) at approximately 1220°C.

The primary gaseous product in the early to mid-stages of decomposition is water vapor. At very high temperatures (typically above 1000°C), various phosphorus oxides are evolved. In air, this is primarily phosphorus pentoxide (P₂O₅), while under low oxygen partial pressures, other species such as (P₂O₃)₂ may be formed.

Table 1: Thermal Decomposition Stages of this compound

Temperature Range (°C) Solid Phase Transformation Primary Gaseous Products Evolved
100 - 350 Al(H₂PO₄)₃ → Al(H₂PO₄)₃·xH₂O, AlH₂P₃O₁₀·xH₂O H₂O
300 - 700 Hydrated intermediates → Anhydrous Aluminium Metaphosphate (Al(PO₃)₃) H₂O
> 830 - 1000 Al(PO₃)₃ → Aluminium Orthophosphate (AlPO₄) P₂O₅, (P₂O₃)₂, O₂ (atmosphere dependent)
> 1220 AlPO₄ → Aluminium Oxide (Al₂O₃) P₂O₅, (P₂O₃)₂, O₂ (atmosphere dependent)

Flame Retardancy Mechanisms (e.g., Char Layer Formation, Endothermic Reactions, Synergistic Effects)

Aluminum dihydrogen phosphate and its thermal decomposition products exhibit flame retardant properties through a combination of condensed-phase and gas-phase mechanisms. These actions work to reduce the flammability of materials by interrupting the chemistry of combustion.

Char Layer Formation A primary flame retardancy mechanism is the formation of a protective char layer on the surface of the burning material. This is a condensed-phase mechanism. During thermal decomposition, aluminum dihydrogen phosphate transforms into polyphosphoric acids and subsequently stable aluminum phosphates. These phosphorus-containing substances act as catalysts, promoting the dehydration and carbonization of the underlying polymer matrix. This process results in the formation of a thermally stable, insulating char layer. This layer acts as a physical barrier that serves multiple functions: it inhibits the transfer of heat from the flame to the polymer, thereby slowing its degradation; it limits the diffusion of oxygen to the polymer surface; and it impedes the escape of flammable volatile gases from the decomposing polymer into the gas phase where combustion occurs. The resulting aluminum phosphate residue within the char can further enhance its mechanical stability and integrity at high temperatures.

Endothermic Reactions The thermal decomposition of aluminum dihydrogen phosphate is an endothermic process, meaning it absorbs heat from its surroundings. The initial stages of decomposition, which involve the release of water molecules, are particularly effective in this regard. This absorption of thermal energy cools the substrate, lowering its temperature and slowing the rate of pyrolysis. By reducing the amount of heat available for the degradation of the polymer, the generation of flammable gases is diminished, thus inhibiting the combustion cycle.

Synergistic Effects The flame-retardant efficacy of aluminum phosphates can be significantly enhanced when used in combination with other additives, leading to synergistic effects.

With Nitrogen Compounds: When combined with nitrogen-containing compounds, such as melamine (B1676169) polyphosphate, a synergistic effect is observed. The aluminum phosphate promotes char formation, while the nitrogen compounds decompose to release non-flammable gases like ammonia (B1221849) and nitrogen. These gases dilute the flammable volatiles and oxygen in the gas phase, and can also act as blowing agents to create a more expanded, foam-like intumescent char, which provides superior thermal insulation.

With Mineral Fillers: When used with mineral fillers like aluminum trihydrate (ATH), aluminum phosphates can contribute to a more stable and effective residue. The decomposition products of the phosphate can interact with the alumina (B75360) formed from ATH dehydration, creating a stable aluminophosphate matrix in the condensed phase that reinforces the char layer.

With Boron Compounds: In certain coating formulations, the combination of aluminum phosphate with boron carbide can lead to the formation of highly stable products like borosilicate glass and Al₁₈B₄O₃₃ at very high temperatures, significantly improving the thermal stability and fire resistance of the protective layer.

Applications in Advanced Material Systems and Composites Utilizing Aluminium Dihydrogen Phosphate

High-Temperature Binders and Refractory Materials

Aluminium dihydrogen phosphate (B84403) is widely recognized for its efficacy as a binder in materials subjected to extreme temperatures. It forms a strong chemical bond at ambient temperatures, which is further enhanced upon heating, creating a durable and resilient matrix. zincphosphatepigment.com This characteristic is fundamental to its application in refractory materials designed to withstand severe thermal and chemical environments.

Application in Ceramic Materials and Coatings

In the realm of ceramic materials and coatings, aluminium dihydrogen phosphate serves as a critical binding agent. researchgate.net It is utilized in the production of both shaped and unshaped refractory materials, including phosphoric acid bricks. kilnrefractorybricks.com When mixed with refractory aggregates, it forms a cohesive mixture that can be cast or shaped and subsequently cured to develop high mechanical strength. kilnrefractorybricks.commqjsll.com The hardening mechanism involves a chemical reaction between the phosphate binder and the material, leading to the formation of a durable bond. mqjsll.com

This binder is integral to the manufacturing of various refractory products used in high-temperature industrial processes. These applications include linings for blast furnaces, hot blast stoves, ladles, electric furnaces, and glass melting kilns. zincphosphatepigment.comkilnrefractorybricks.com Coatings formulated with this compound provide excellent protection against high-temperature air erosion and offer good insulation properties. zincphosphatepigment.com The addition of this compound to ceramic formulations can significantly improve their compressive and bending strength at elevated temperatures. zincphosphatepigment.com

Table 1: Applications of this compound in Ceramic Materials and Coatings

Application Area Function of this compound Resulting Properties
Refractory Bricks and Castables Binder High mechanical strength, thermal shock resistance, wear resistance. kilnrefractorybricks.combomaffrefractory.com
High-Temperature Coatings Binder and Protective Layer Resistance to high-temperature air erosion, good insulation. zincphosphatepigment.com
Ceramic Production Additive Improved high-temperature compressive and bending strength. zincphosphatepigment.com
Furnace Linings Binder in monolithic refractories Durability in extreme thermal and chemical environments. zincphosphatepigment.comkilnrefractorybricks.com

Integration in Chemically Bonded Phosphate Ceramics (CBPCs)

Chemically Bonded Phosphate Ceramics (CBPCs) are a class of materials formed through an acid-base reaction at relatively low temperatures. mdpi.com this compound is a key component in the formulation of certain CBPCs. mdpi.comskunkrust.com In this context, it acts as the acid phosphate that reacts with a metal oxide, such as magnesium oxide, to form a ceramic matrix. mdpi.comresearchgate.net

The resulting CBPCs exhibit high compressive strength and excellent resistance to high temperatures and acidic environments. mdpi.com The use of an aluminium phosphate binder, in conjunction with other components like metakaolin and magnesia, allows for the preparation of CBPC composites at room temperature. mdpi.com Research has shown that the mechanical properties of these composites, such as flexural strength, can be optimized by adjusting the ratio of the constituent materials. mdpi.com The integration of this compound in CBPCs offers a versatile and cost-effective method for producing durable ceramic materials without the need for high-temperature sintering processes. mdpi.comskunkrust.com

Enhancement of High-Temperature Stability in Functional Composites (e.g., Aerogels, Aluminum Foams)

While direct research on the use of this compound in aerogels is less documented in the provided search results, its established role as a high-temperature binder in porous structures suggests its potential for improving the thermal stability of such materials. The fundamental properties of this compound make it a candidate for reinforcing the delicate network structure of aerogels, thereby enhancing their performance in high-temperature insulation applications.

Flame Retardant Technologies

The inherent flame-retardant properties of this compound make it a valuable component in the development of fire-resistant materials. Its mechanism of action often involves the formation of a protective char layer and the release of non-combustible gases upon heating, which inhibits the combustion process.

Development of Intumescent Flame-Retardant Coatings and Systems

This compound is a key ingredient in the formulation of intumescent flame-retardant coatings. Current time information in Bordeaux, FR.mqjsll.com These coatings are designed to swell and form a multicellular char layer when exposed to heat, which acts as an insulating barrier, protecting the underlying substrate from fire. researchgate.net this compound can function as both a binder and an acid source in these systems. mqjsll.com

In a novel amorphous aluminium phosphate-based flame-retardant coating, the material was modified with nano-silica, hollow glass microspheres, and boron carbide. mdpi.com This coating demonstrated excellent fire resistance, with the backside temperature of a steel plate remaining below 226°C after 10 minutes of exposure to a flame of approximately 1200-1300°C. mdpi.com The performance is attributed to the foaming and expansion of the coating, multiple endothermic reactions, and the synergistic effect of the fillers. mdpi.com The high bonding strength of the amorphous aluminium phosphate enhances the durability and practicality of these coatings. mdpi.com

Performance in Polymeric and Wood-Based Composites

This compound has been investigated as a flame retardant in various polymeric and wood-based composites. In wood flour/high-density polyethylene (B3416737) (HDPE) composites, the addition of aluminum phosphate (AHP) was found to significantly improve the flame retardant properties. researchgate.net At a 30% mass fraction of AHP, the composite achieved a UL-94 V-0 rating, and the limiting oxygen index (LOI) reached 25.5%. researchgate.net The flame retardant mechanism in this system is described as an intumescent effect constructed by the AHP, wood flour, and the bound water within the wood flour. researchgate.net

In the context of fiberglass composites, which often use flammable polyester (B1180765) resins, aluminum phosphate has been studied as a fire-retardant additive. arpnjournals.org Research indicates that the addition of aluminum phosphate can enhance the fire retardance of the composite by promoting char formation. arpnjournals.org Fourier Transform Infrared (FTIR) spectroscopy analysis showed improved reaction bonding stability in composites containing 5wt% of aluminum phosphate, which correlated with flammability tests. arpnjournals.org Furthermore, in the development of fire retardants for poplar wood, a combination of a nitrogen-phosphorus (NP) flame retardant with poly(sodium silicate-aluminum dihydrogen phosphate) (PSADP) demonstrated favorable synergistic effects on moisture resistance and flame retardance, leading to the formation of a denser char layer. researchgate.net

Table 2: Flame Retardant Performance of this compound in Composites

Composite Material Flame Retardant Additive Key Findings
Wood Flour/HDPE Aluminum Phosphate (AHP) Achieved UL-94 V-0 rating at 30% AHP loading; LOI of 25.5%. researchgate.net
Fiberglass/Polyester Resin Aluminum Phosphate Improved bonding stability and fire retardance at 5wt% loading. arpnjournals.org
Poplar Wood Poly(sodium silicate-aluminum dihydrogen phosphate) (PSADP) with NP retardant Synergistic effect on flame retardance and moisture resistance; enhanced char formation. researchgate.net

Catalytic Applications

Heterogeneous Catalysis for Organic Synthesis (e.g., N,N'-Alkylidene Biscarbamates, Trimethylsilylation)

Aluminum dihydrogen phosphate [Al(H₂PO₄)₃] has demonstrated significant utility as a heterogeneous catalyst in various organic synthesis reactions, offering advantages such as high efficiency, mild reaction conditions, and reusability. Its application has been notably successful in the synthesis of N,N'-alkylidene biscarbamates and the trimethylsilylation of hydroxyl groups.

In the synthesis of N,N'-alkylidene biscarbamates, aluminum dihydrogen phosphate serves as an effective catalyst in a three-component reaction involving an aromatic aldehyde, phenyl acetylene/1-hexyne, and benzyl/methyl carbamate. upm.edu.my This method allows for the production of the desired N,N'-alkylidene biscarbamates in good to excellent yields. upm.edu.my The catalyst's performance in this context highlights its ability to facilitate complex organic transformations.

Furthermore, aluminum dihydrogen phosphate has been employed as a recyclable heterogeneous catalyst for the trimethylsilylation of a wide array of hydroxyl groups, including those in primary, benzylic, secondary, tertiary alcohols, phenols, and oximes. researchgate.net This process utilizes hexamethyldisilazane (B44280) (HMDS) as the silylating agent and proceeds efficiently under solvent-free conditions at room temperature, yielding the desired products in excellent yields within minutes. researchgate.net The catalyst's effectiveness in this application underscores its versatility and potential for promoting important protection group chemistry in organic synthesis. researchgate.netresearchgate.net

Reaction TypeReactantsCatalystConditionsOutcome
N,N'-Alkylidene Biscarbamate Synthesis Aromatic aldehyde, Phenyl acetylene/1-Hexyne, Benzyl/methyl carbamateAluminum dihydrogen phosphate [Al(H₂PO₄)₃]-Good to excellent yields of N,N'-alkylidene biscarbamates. upm.edu.my
Trimethylsilylation of Hydroxyl Groups Alcohols (primary, benzylic, secondary, tertiary), Phenols, Oximes, Hexamethyldisilazane (HMDS)Aluminum dihydrogen phosphate [Al(H₂PO₄)₃]Solvent-free, Room temperatureExcellent yields of trimethylsilylated products in minutes. researchgate.net

Use as a Structural Strengthening Agent in Catalyst Regeneration (e.g., SCR Catalysts)

The regeneration of deactivated catalysts is a critical process in industrial applications to reduce costs and environmental impact. Aluminum dihydrogen phosphate has been identified as a key component in the structural strengthening of regenerated selective catalytic reduction (SCR) catalysts. researcher.life SCR catalysts, widely used for reducing NOx emissions from flue gases, can lose their structural integrity and activity over time due to poisoning and other deactivation mechanisms. google.comcormetech.com

In the regeneration process of SCR catalysts, particularly those used in sintering plants, a multi-step procedure is often employed which includes washing, acid treatment, impregnation, and drying. csc.com.tw Following the chemical removal of poisons, a re-impregnation step is necessary to restore the catalyst's active components and mechanical strength. google.comcormetech.com Research has shown that aluminum dihydrogen phosphate, along with other aluminum compounds like aluminum nitrate (B79036) and aluminum sulfate, can be used as structural strengthening agents during this reimpregnation phase. researcher.life This application is crucial as regenerated SCR catalysts often suffer from reduced structural strength, which can limit their effective lifespan and performance. researcher.life By incorporating aluminum dihydrogen phosphate, the mechanical integrity of the regenerated catalyst is enhanced, contributing to a more robust and durable catalytic system. researcher.life

Advanced Composite Materials Development

Aluminium Foams with Enhanced Mechanical Properties

Aluminum dihydrogen phosphate (ADP) plays a significant role as a binding agent in the powder metallurgy fabrication of aluminum (Al) foams, leading to enhanced mechanical properties. jst.go.jpresearchgate.net These lightweight materials are of considerable interest for applications in military and commercial sectors due to their favorable strength-to-weight ratios and energy absorption capabilities. jst.go.jp

In the fabrication process, ADP is mixed with aluminum powder and a space-holding material like starch acetate (B1210297) powder. jst.go.jpresearchgate.net During sintering, the ADP acts as a binder between the aluminum particles, providing strength to the green compact and preventing the collapse of the powder metal structure. jst.go.jp It also helps to bond the aluminum grains together and inhibit further oxidation during the sintering process. jst.go.jp

The addition of an appropriate amount of aluminum dihydrogen phosphate to aluminum foams has been shown to improve both their mechanical properties and energy absorption abilities. jst.go.jpresearchgate.net Uniaxial compression tests on Al foams with a porosity of 52% demonstrated that the composite foam containing ADP exhibited an increase in compressive yield strength and compressive strength, as well as an elevated plateau stress compared to pure Al foam. jst.go.jp This results in a superior energy absorption capacity, making these enhanced aluminum foams suitable for applications requiring impact protection. jst.go.jpresearchgate.net

PropertyPure Al FoamAl Foam with ADPEnhancement
Compressive Yield Strength LowerHigherIncreased jst.go.jp
Compressive Strength LowerHigherIncreased jst.go.jp
Plateau Stress LowerHigherElevated jst.go.jp
Energy Absorption Capacity GoodSuperiorImproved jst.go.jp

Organic-Inorganic Hybrid Adhesives (e.g., Polyvinyl Alcohol-Modified Aluminium Phosphate)

To address the limitations of pure aluminum phosphate (AP) adhesives, such as weak hygroscopic resistance and low wet bonding strength, organic-inorganic hybrid adhesives have been developed. rsc.org A notable example is the modification of aluminum phosphate with polyvinyl alcohol (PVA) to create a PVA-AP hybrid adhesive (PAP). rsc.orgresearchgate.net This hybridization results in an adhesive with significantly improved mechanical properties and thermostability. rsc.org

The synthesis of PAP involves the formation of covalent bonds between the PVA and the aluminum phosphate. rsc.orgresearchgate.net This chemical interaction is key to overcoming the inherent weaknesses of the inorganic adhesive. The resulting hybrid material demonstrates a remarkable increase in both dry and wet bonding strength. For instance, studies have shown that the dry bonding strength of PAP can reach 2.28 MPa, a 15.2% increase compared to unmodified AP, while the wet bonding strength can be as high as 0.79 MPa, representing a 690% increment. rsc.orgresearchgate.net

The improved performance of the PVA-modified aluminum phosphate adhesive makes it a promising eco-benign alternative to traditional formaldehyde-based adhesives, particularly in the wood industry. rsc.orgrsc.org

Adhesive TypeDry Bonding Strength (MPa)Wet Bonding Strength (MPa)Key Improvement
Aluminum Phosphate (AP) ~1.98~0.10-
PVA-AP Hybrid (PAP) 2.280.7915.2% increase in dry strength and 690% increase in wet strength. rsc.orgresearchgate.net

Integration in Specialized Functional Materials (e.g., Thermochromic Sensors, EMI Shielding Materials)

Aluminum dihydrogen phosphate is a versatile component in the fabrication of specialized functional materials, including thermochromic sensors and materials for electromagnetic interference (EMI) shielding.

In the realm of high-temperature sensors, aluminum dihydrogen phosphate (ADP) is utilized as an inorganic binder in the creation of thermochromic ceramic composites. uliege.be These sensors can be synthesized by blending a thermochromic powder, such as chromium-doped alumina (B75360), with ADP. uliege.be Upon rapid heating, for instance through flash lamp annealing, the ADP transforms into an aluminum phosphate (AlPO₄) ceramic phase. uliege.be This process binds the ceramic components together, resulting in a dense microstructure that exhibits reversible thermochromic behavior, changing color, for example, from pink to dark gray, with increasing temperature. uliege.be

Furthermore, hybrid materials incorporating a phosphate-based structure have demonstrated good electromagnetic interference (EMI) shielding properties. researcher.life For instance, a phenolic resin/phosphate hybrid material, where aluminum dihydrogen phosphate can be a key precursor, has been shown to possess excellent thermal insulation and effective EMI shielding capabilities. researcher.life The integration of such phosphate-based networks into polymer matrices contributes to the development of lightweight materials that can mitigate electromagnetic interference, a critical requirement in the electronics, automotive, and aerospace industries. xgrtec.com Aluminum foams, which can be fabricated using aluminum dihydrogen phosphate as a binder, also exhibit good EMI shielding effectiveness, typically in the range of 25–75 dB. researchgate.netepa.gov

Applications in Construction and Infrastructure Materials

Aluminum dihydrogen phosphate, also known as monoaluminum phosphate (MAP), serves as a critical chemical binder in various specialized construction and infrastructure materials. Its primary utility lies in its ability to form a strong, thermally stable ceramic bond at intermediate and high temperatures, making it an essential component in refractory concretes, castables, and other materials designed for high-temperature environments. 911metallurgist.comresearchgate.net The hardening mechanism involves a chemical reaction between the phosphate binder and the aggregate materials, which can be accelerated at relatively low temperatures to develop high strength. 911metallurgist.comunze.ba

The use of aluminum dihydrogen phosphate is particularly advantageous in monolithic refractories, which are utilized for lining industrial furnaces, kilns, and reactors in the metallurgical and petrochemical industries. researchgate.nethighaluminarefractory.com These materials require binders that not only provide initial strength at room temperature (green strength) but also maintain and even enhance their mechanical properties as the temperature increases. unze.ba Phosphate-bonded refractories are known for their excellent mechanical properties, resistance to abrasion, and good thermal shock resistance. researchgate.net

Research into phosphate-bonded high-alumina castables has demonstrated the effectiveness of monoaluminum phosphate solutions as the primary binder. researchgate.netresearchgate.net These castables exhibit rapid hardening and high early strength, significantly exceeding that of traditional hydraulic-bonded castables. highaluminarefractory.com The setting times can be controlled, and the final properties are heavily influenced by the formulation, including the concentration of the phosphate solution and the presence of setting accelerators like magnesia (MgO). researchgate.netscielo.br

In the realm of lightweight, heat-resistant materials, aluminum dihydrogen phosphate is used to produce refractory cellular concrete. researchgate.netresearchgate.net This material combines thermal insulation properties with adequate mechanical strength for high-temperature applications. The phosphate binder reacts with fine aluminum powder to create porosity while also binding the refractory aggregates, resulting in a lightweight concrete with a high service temperature. researchgate.net

Detailed Research Findings

Numerous studies have quantified the impact of aluminum dihydrogen phosphate on the key properties of construction materials, particularly high-alumina refractories. These investigations provide valuable data on how formulation changes affect performance metrics such as compressive strength, flexural strength, and setting time.

Performance in Refractory Cellular Concrete:

Research on refractory cellular concrete using an aluminum-phosphate binder has yielded materials with high-temperature resistance suitable for industrial applications. The properties of these concretes can be tailored by adjusting the composition of the aggregates and the binder. The data below illustrates typical performance characteristics.

Table 1: Properties of Refractory Cellular Concrete with Aluminum Phosphate Binder researchgate.netresearchgate.net
PropertyCellular Concrete (Fire Clay Aggregate)Cellular Concrete (Corundum Waste Aggregate)
Average Density (kg/m³)730650
Compressive Strength (after drying, MPa)4.61.27
Compressive Strength (after heating to 1200°C, MPa)4.80.88
Maximum Working Temperature (°C)14501600

Influence on High-Alumina Castables:

In high-alumina castables, monoaluminum phosphate (MAP) solutions are a common choice for the binder system. The concentration of the MAP solution and the curing temperature significantly influence the mechanical strength of the final product. The flexural strength, a critical parameter for refractory linings, is a key indicator of the binder's effectiveness.

Table 2: Cold Flexural Strength of High-Alumina MAP-Bonded Castables researchgate.net
Binder SolutionAdditiveFlexural Strength after Drying (110°C, MPa)Flexural Strength after Firing (815°C, MPa)
MAP (Fosbind 50)None~4.5~7.0
MAP (Fosbind 151)None~5.0~8.5
MAP (Fosbind 50)Boron Source~5.5~10.0
MAP (Fosbind 151)Boron Source~6.0~11.5

Setting Time and Strength in Phosphate-Bonded Systems:

The setting time of phosphate-bonded materials is a crucial factor for practical application, especially for in-situ repairs of refractory linings. The reaction of monoaluminum phosphate with setting agents like magnesia (MgO) allows for controllable setting times, typically ranging from 90 to 120 minutes. researchgate.net The development of compressive strength is linked to the formation of phosphate compounds. For instance, studies on alumina-chamotte refractory materials bonded with aluminum-chromium phosphate (a related phosphate binder) have shown significant strength development after heat treatment. Samples can exhibit compressive strengths of around 20 MPa at room temperature, which can increase to over 100 MPa after firing at 1000°C. researchgate.net While not directly aluminum dihydrogen phosphate, this illustrates the high-strength ceramic bonds characteristic of phosphate binder systems.

Computational and Theoretical Perspectives on Aluminium Dihydrogen Phosphate

Density Functional Theory (DFT) Studies for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the fundamental properties of materials, including bonding, electronic charge distribution, and thermodynamic stability.

DFT calculations have been employed to assess the thermodynamic stability of various polymorphs of Al(H₂PO₄)₃. By calculating the total energy of different crystal structures, researchers can predict the most stable forms of the compound under specific conditions. For instance, DFT has been used to study the ferroelectric C-type Al(H₂PO₄)₃, revealing insights into its phase stability relative to other potential crystalline arrangements nih.govpageplace.de. These studies are crucial for synthesizing phase-pure materials with desired properties.

In broader aluminum-phosphate systems, DFT has been used to compare theoretical and experimental infrared (IR) and Raman spectra. This comparison enables the precise assignment of vibrational modes to specific atomic motions, particularly those within the [PO₄] tetrahedra, which are the fundamental building blocks of these compounds whiterose.ac.uk. Such analyses are critical for interpreting experimental spectroscopic data and understanding the material's structural features at a molecular level. DFT has also been used to investigate the electronic structure and properties of related phosphate (B84403) materials, offering a basis for understanding how doping or defects might influence the behavior of aluminium dihydrogen phosphate acs.org.

Molecular Dynamics (MD) Simulations for Material Behavior and Interfacial Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a view of dynamic processes, material behavior under stress, and interactions at interfaces.

While extensive MD simulation studies specifically targeting this compound are not widely reported in the literature, the methodology holds significant potential for this material. MD simulations are commonly used to predict the mechanical properties of materials, such as bulk modulus, stress-strain relationships, and deformation mechanisms at the atomic scale researchgate.net. For Al(H₂PO₄)₃, which is often used as a binder in ceramics and refractories, MD simulations could predict its mechanical response under thermal and mechanical loads, offering insights into the material's durability and failure modes. The principles have been applied extensively to pure aluminum and its alloys, demonstrating the capability of MD to model material behavior accurately when appropriate interatomic potentials are used researchgate.netaps.orgresearchgate.net.

The study of interfacial interactions is another key area where MD simulations could provide valuable information. In applications where this compound is used as a coating or binder, its adhesion and interaction with the substrate are critical for performance. MD simulations can model the interface between Al(H₂PO₄)₃ and various substrates (e.g., alumina (B75360), silica), revealing details about the bonding mechanisms, the structure of the interfacial layer, and the influence of surface roughness redalyc.org. For example, simulations on related systems have investigated the binding of phosphate species to alumina surfaces, providing a molecular-level description of the chemical interactions osti.gov. Such insights are crucial for designing materials with improved adhesion and compatibility.

Although direct MD studies on Al(H₂PO₄)₃ are limited, ab initio molecular dynamics (AIMD), which combines MD with electronic structure calculations (often DFT), offers a highly accurate but computationally intensive alternative. AIMD can be used to study complex chemical processes like hydrolysis and condensation without the need for pre-defined interatomic potentials, making it a powerful tool for investigating the fundamental interactions in Al-O-P systems rub.de.

Predictive Modeling for Phase Transformations and Thermal Stability

Predictive modeling, often utilizing thermodynamic data and computational methods, is essential for understanding the behavior of materials at high temperatures. This compound undergoes a series of phase transformations upon heating, which are critical to its application in high-temperature environments like refractories and ceramics.

Upon heating, Al(H₂PO₄)₃ decomposes sequentially into a family of related polyphosphate salts. The typical transformation pathway involves the formation of aluminium triphosphate (AlH₂P₃O₁₀·2H₂O), followed by aluminium hexametaphosphate (Al₂P₆O₁₈), and finally aluminium tetrametaphosphate (Al₄(P₄O₁₂)₃) at higher temperatures researchgate.net. Experimental studies coupled with thermodynamic modeling have shown that these transformations are complex and can be influenced by factors such as the heating rate and the surrounding atmosphere nih.govpageplace.demdpi.com.

For instance, the thermal decomposition route of pure C-type Al(H₂PO₄)₃ involves the formation of an amorphous intermediate phase before crystallizing into monoclinic Al₂(P₆O₁₈) and subsequently converting to cubic Al₄(P₄O₁₂)₃ and some AlPO₄ at even higher temperatures nih.govpageplace.de.

Thermodynamic software packages can be used to model the stability of different aluminum phosphate phases as a function of temperature and oxygen partial pressure researchgate.net. These models can predict the decomposition temperatures and the gaseous by-products of the reactions. For example, thermodynamic modeling has been used to compare the stability of aluminum metaphosphate [Al(PO₃)₃] and aluminum orthophosphate [AlPO₄], showing that the former decomposes at lower temperatures researchgate.net. Such predictive models are invaluable for determining the service limits of materials containing this compound and for optimizing their performance in high-temperature applications.

The following table summarizes the key thermal transformation products of this compound as identified through experimental and theoretical studies.

Temperature RangeTransformation/Decomposition Product(s)
~200-250 °CFormation of AlH₃(PO₄)₂ and β-type aluminum metaphosphate (Al(PO₃)₃) mdpi.com
~300 °CTransformation to linear Al(PO₃)₃ mdpi.com
>500 °CFormation of cyclic Al(PO₃)₃ mdpi.com and Al(PO₃)₃ polymer nih.gov
High TemperaturesSequential formation of AlH₂P₃O₁₀·2H₂O, Al₂P₆O₁₈, and Al₄(P₄O₁₂)₃ researchgate.net
>1000 °CDecomposition of Al(PO₃)₃ into AlPO₄ and P₂O₅ scispace.com

Theoretical Insights into Curing and Degradation Mechanisms

Theoretical studies provide fundamental insights into the chemical reactions that underpin the curing of this compound binders and their subsequent degradation under operational stress.

The curing of this compound is essentially a polycondensation process. When heated, the Al(H₂PO₄)₃ undergoes a series of dehydration and condensation reactions, leading to the formation of a cross-linked, amorphous or crystalline aluminum phosphate network (often AlPO₄ or polyphosphates) tandfonline.comacs.org. This network is responsible for the strong bonding characteristics of phosphate-bonded ceramics. The curing mechanism can be described as an acid-base reaction where phosphate ions react with aluminum ions, followed by thermal condensation to form a stable, refractory glass or ceramic phase tandfonline.com. Theoretical models of this process consider the influence of temperature, time, and pH on the reaction kinetics and the structure of the final cured product tandfonline.com. Higher temperatures generally accelerate the curing process but can lead to the formation of an amorphous glass with lower crystallinity if not controlled tandfonline.com.

The degradation of materials based on this compound, particularly at high temperatures, is also a subject of theoretical investigation. The thermal degradation of aluminum metaphosphate, a key product of Al(H₂PO₄)₃ heating, has been studied to evaluate its stability. Studies combining thermogravimetric analysis with mass spectrometry (TGA-MS) and NMR spectroscopy have shown that Al(PO₃)₃ begins to decompose into AlPO₄ and gaseous P₂O₅ at temperatures around 1000 °C scispace.com. The presence of hydroxyl groups in the form of P-OH can also influence the degradation pathway, with their decomposition occurring at lower temperatures scispace.com.

Understanding these degradation mechanisms is crucial for predicting the long-term performance and durability of aluminum phosphate-based materials in demanding applications. Computational models can simulate the bond-breaking and formation processes during degradation, providing a detailed picture of the chemical changes occurring within the material.

Emerging Research Directions and Future Outlook for Aluminium Dihydrogen Phosphate Studies

The field of materials science is continually exploring the potential of versatile compounds like aluminium dihydrogen phosphate (B84403). Researchers are focusing on innovative synthesis methods, integration into advanced materials, and sustainable practices. The future of aluminium dihydrogen phosphate studies lies in developing tailored material properties, understanding its behavior in complex systems, and bridging the gap between laboratory research and industrial-scale production.

Q & A

Q. What are the common synthesis methods for aluminium dihydrogen phosphate, and how do reaction conditions influence product purity?

this compound is typically synthesized via direct reaction of phosphoric acid (H₃PO₄) with aluminium hydroxide (Al(OH)₃) or aluminium oxide (Al₂O₃) under controlled stoichiometric ratios. Key parameters include:

  • Temperature : Reactions are often conducted at 80–120°C to ensure complete dissolution of aluminium precursors.
  • Molar ratio : A 3:1 molar ratio of H₃PO₄ to Al₂O₃ is critical to avoid byproducts like aluminium orthophosphates.
  • Purification : Post-synthesis filtration and vacuum drying are used to remove unreacted acids and achieve >95% purity .

Q. How is this compound characterized structurally and thermally?

  • X-ray Diffraction (XRD) : Identifies amorphous vs. crystalline phases. Pure this compound exhibits broad XRD peaks due to its amorphous nature .
  • FTIR Spectroscopy : Peaks at 1050 cm⁻¹ (P–O stretching) and 540 cm⁻¹ (Al–O bonding) confirm structural integrity .
  • Thermogravimetric Analysis (TGA) : Decomposition occurs in three stages: loss of adsorbed water (<150°C), dehydration of bound H₂O (150–300°C), and phosphate network breakdown (>500°C) .

Q. What are the primary applications of this compound in materials science?

  • Refractory binders : Acts as a high-temperature adhesive (up to 1800°C) in ceramics and castables due to its strong Al–O–P bonding .
  • Corrosion-resistant coatings : Forms stable phosphate layers on metal surfaces, inhibiting oxidation .

Advanced Research Questions

Q. How can synthesis conditions be optimized to enhance the thermal stability of this compound?

Advanced optimization involves:

  • Doping with metal ions (e.g., Mg²⁺, Cr³⁺): Improves thermal stability by cross-linking phosphate chains. For example, 2% Mg²⁺ doping increases decomposition onset temperature by ~50°C .
  • pH control : Maintaining pH <2 during synthesis minimizes hydrolysis and improves structural homogeneity .
  • Sol-gel modification : Incorporation of silica precursors enhances refractory performance by forming Si–O–P networks .

Q. What analytical methods resolve contradictions in reported solubility and stability data?

Discrepancies arise from variations in sample hydration and testing conditions. Methodological solutions include:

  • Dynamic Light Scattering (DLS) : Quantifies colloidal particle size in aqueous solutions, clarifying solubility limits .
  • Accelerated aging studies : Exposing samples to 85% relative humidity at 40°C for 72 hours differentiates metastable vs. stable hydration states .
  • Synchrotron X-ray Absorption Spectroscopy (XAS) : Probes local Al and P coordination environments to explain phase transitions .

Q. What mechanisms underlie the catalytic activity of this compound in dehydration reactions?

  • Acid-site characterization : Brønsted acidity (from –OH groups in H₂PO₄⁻) facilitates proton transfer in organic dehydration (e.g., ethanol to ethylene) .
  • Surface area modulation : Nanoporous variants synthesized via templated methods show 3× higher activity due to increased active sites .
  • In-situ DRIFTS : Reveals intermediate adsorption/desorption kinetics, guiding catalyst design .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • PPE : Acid-resistant gloves (e.g., nitrile), full-face shields, and lab coats are mandatory to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation of phosphoric acid vapors .
  • Waste disposal : Neutralize residuals with sodium bicarbonate before disposal to avoid environmental release of acidic phosphates .

Q. How should phosphate buffer systems be prepared for analytical studies involving this compound?

  • Buffer formulation : Combine 0.1M KH₂PO₄ and K₂HPO₄ (5:3 molar ratio) to achieve pH 7.0 ±0.1, critical for stabilizing Al³⁺ ions in solution .
  • Interference mitigation : Add 1 mM EDTA to chelate trace metal contaminants that alter phosphate speciation .

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